molecular formula C16H13NO3 B1373902 2-Benzyl-5-methoxyisoindoline-1,3-dione CAS No. 1007455-12-0

2-Benzyl-5-methoxyisoindoline-1,3-dione

Cat. No. B1373902
CAS RN: 1007455-12-0
M. Wt: 267.28 g/mol
InChI Key: RQVOHZWHQWDVNU-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline-1,3-dione is a chemical compound with the molecular formula C16H13NO3 . It is a derivative of 5-Methoxyisoindoline-1,3-dione .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including this compound, has been the subject of various studies . These compounds are typically synthesized using simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 2-position and a methoxy group attached to the 5-position of the isoindoline-1,3-dione core .

Scientific Research Applications

HIV-1 Inhibition

2-Benzyl-5-methoxyisoindoline-1,3-dione has been investigated for its potential in inhibiting HIV-1. A study by Billamboz et al. (2011) explored its effectiveness as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, revealing promising antiviral activity and selective inhibition properties (Billamboz et al., 2011).

Antimicrobial Activities

Research by Maigali et al. (2013) on the reactions of this compound with various phosphonium ylides demonstrated antimicrobial activities for the resulting compounds. This suggests its potential application in developing new antimicrobial agents (Maigali et al., 2013).

Anti-Inflammatory and Anti-Psoriasis Properties

Tang et al. (2018) synthesized several thalidomide derivatives, including this compound, and evaluated them for anti-inflammatory activity. These compounds showed improved inhibitory activities on TNF-α and IL-6 expression, indicating potential as anti-psoriasis agents (Tang et al., 2018).

Synthesis of Biodegradable Polyesteramides

Veld et al. (1992) explored the use of Morpholine-2,5-dione derivatives, including this compound, in the synthesis of polyesteramides with protected pendant functional groups. This research contributes to the field of biodegradable polymer synthesis (Veld et al., 1992).

Potential Antipsychotic Properties

Czopek et al. (2020) investigated 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives as potential antipsychotics. Their study on various amine moieties of these compounds showed promising properties in inhibiting phosphodiesterase 10A and serotonin receptors, suggesting applications in schizophrenia treatment (Czopek et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-Benzyl-5-methoxyisoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

This compound interacts with its targets by modulating the dopamine receptors . This modulation results in changes in the signaling pathways associated with these receptors, which can lead to alterations in physiological responses .

Biochemical Pathways

The compound affects the dopaminergic pathways in the nervous system . By modulating the activity of dopamine receptors, it can influence the downstream effects of these pathways, potentially impacting mood, reward mechanisms, and motor control .

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopamine receptors. This can result in changes in neuronal signaling and physiological responses . For instance, it has been suggested that the compound may have potential applications as an antipsychotic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological environment (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-methoxyisoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . The nature of these interactions involves binding to the allosteric site of the receptor, which modulates its activity. Additionally, this compound has been found to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the dopamine receptor D2 affects the signaling pathways associated with dopamine, which can alter gene expression and metabolic processes within the cell . Furthermore, this compound has been shown to impact the aggregation of β-amyloid proteins, which is a critical factor in the pathology of Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric site of the dopamine receptor D2, modulating its activity and influencing downstream signaling pathways . Additionally, this compound inhibits the aggregation of β-amyloid proteins by binding to specific sites on the protein, preventing their aggregation and subsequent formation of amyloid plaques . These interactions highlight the compound’s potential as a therapeutic agent for neurological disorders.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its effects on cellular function, particularly in modulating dopamine receptor activity and inhibiting β-amyloid protein aggregation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound effectively modulates dopamine receptor activity and inhibits β-amyloid protein aggregation without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that influence its activity and efficacy . For instance, it may be metabolized by cytochrome P450 enzymes, which can alter its pharmacokinetic properties and impact its interactions with target biomolecules . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

2-benzyl-5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)16(19)17(15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVOHZWHQWDVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-benzyl-5-methoxyisoindoline-1,3-dione?

A1: The research paper describes this compound as a molecule consisting of two primary planar components: the phthalimide system and a phenyl ring []. These components are connected but not coplanar, exhibiting a dihedral angle of 84.7° between them []. Additionally, a methoxy group is attached to the phthalimide system and lies almost within the same plane, evidenced by a C—C—O—C torsion angle of −171.5° []. This structural information is crucial for understanding potential interactions with other molecules or biological targets.

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